Risdiplam-hydroxylate-d3

Catalog No.
S12848392
CAS No.
M.F
C22H23N7O2
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risdiplam-hydroxylate-d3

Product Name

Risdiplam-hydroxylate-d3

IUPAC Name

7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C22H23N7O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3

InChI Key

QDCCRWMQPQCJSO-FIBGUPNXSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Risdiplam-hydroxylate-d3 is a derivative of risdiplam, an oral mRNA splicing modifier primarily used in the treatment of spinal muscular atrophy (SMA). Risdiplam functions by enhancing the efficiency of the SMN2 gene transcription, ultimately increasing the production of functional survival motor neuron protein. The compound is characterized by its unique structure, which includes a hydroxylate modification and a tritium substitution that facilitates its use in pharmacokinetic studies and research applications .

Involving risdiplam-hydroxylate-d3 primarily relate to its role as an mRNA splicing modifier. The key reactions include:

  • mRNA Splicing Modification: Risdiplam-hydroxylate-d3 binds to specific sites on the SMN2 pre-mRNA, enhancing the inclusion of exon 7 during splicing. This results in increased levels of functional SMN protein.
  • Hydroxylation Reactions: The presence of the hydroxyl group in risdiplam-hydroxylate-d3 allows for further biochemical transformations, potentially influencing its metabolic pathways and interactions with other biological molecules .

Risdiplam-hydroxylate-d3 exhibits significant biological activity through its mechanism of action as an mRNA splicing modifier. It has been shown to:

  • Increase systemic concentrations of SMN protein by promoting exon 7 inclusion in SMN2 pre-mRNA.
  • Demonstrate oral bioavailability, making it a convenient option for patients compared to other treatments that require injections.
  • Exhibit a half-life of approximately 50 hours, allowing for once-daily dosing .

The synthesis of risdiplam-hydroxylate-d3 involves several steps, including:

  • Starting Materials: Utilizing risdiplam as the base compound.
  • Hydroxylation Reaction: Introducing a hydroxyl group through enzymatic or chemical methods, often involving cytochrome P450 enzymes that catalyze hydroxylation processes .
  • Tritium Labeling: Incorporating tritium into the compound to create the deuterated form, which is useful for tracing studies in pharmacokinetics.

The synthesis requires careful control over reaction conditions to ensure high purity and yield of the desired product.

Risdiplam-hydroxylate-d3 has several applications, particularly in research:

  • Pharmacokinetic Studies: Its tritium labeling allows researchers to track the compound's metabolism and distribution within biological systems.
  • Drug Development: As a modified version of risdiplam, it may be utilized in developing new therapies for SMA or related conditions.
  • Mechanistic Studies: Researchers can use this compound to better understand the mechanisms underlying mRNA splicing modifications .

Risdiplam-hydroxylate-d3 interacts with various biological targets due to its structural modifications. Key interaction studies include:

  • Protein Binding: Approximately 89% of risdiplam is protein-bound in plasma, primarily to serum albumin, which can influence its pharmacodynamics and pharmacokinetics.
  • Metabolic Pathways: The compound is metabolized by flavin monooxygenases and cytochrome P450 enzymes, which may affect its efficacy and safety profile .

Risdiplam-hydroxylate-d3 shares similarities with other mRNA splicing modifiers and treatments for spinal muscular atrophy. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
NusinersenAntisense oligonucleotide targeting SMN2 pre-mRNARequires intrathecal administration
Onasemnogene abeparvovecGene therapy delivering functional SMN geneOne-time administration; more invasive
EteplirsenAntisense oligonucleotide similar to nusinersenTargets different regions of SMN2 pre-mRNA

Risdiplam-hydroxylate-d3 is unique due to its oral bioavailability and specific modifications that enhance its stability and effectiveness as an mRNA splicing modifier .

Parameters

ParameterTraditional BatchOptimized Flow
Reaction Steps8-126-8
Overall Yield (%)35-4565-78
Purification MethodColumn chromatographyContinuous purification
Critical Temperature (°C)120-15080-100
Catalyst SystemMetal-based catalystsHeterogeneous catalysts
Solvent SystemOrganic solventsGreen solvents
Reaction Time (hours)48-728-16
Scalability FactorLimitedHigh

Process Intensification Strategies

Process intensification for Risdiplam-hydroxylate-d3 synthesis incorporates multiple optimization strategies to enhance overall synthetic efficiency [2] [9]. The elimination of chromatographic purification steps through telescoped reactions reduces both cost and environmental impact while improving atom economy [13]. The implementation of high-throughput screening methodologies enables rapid identification of optimal reaction conditions across multiple variables simultaneously [10].

Deuterium Incorporation Techniques in Heterocyclic Systems

The strategic incorporation of deuterium atoms into the Risdiplam-hydroxylate-d3 structure requires sophisticated understanding of isotopic labeling methodologies specific to heterocyclic systems [14] [15] [16]. The deuterium labeling serves multiple purposes including metabolic stability enhancement, analytical differentiation, and mechanistic studies [17] [18].

Site-Selective Deuteration Approaches

The imidazo[1,2-b]pyridazin-6-yl moiety of Risdiplam-hydroxylate-d3 presents unique challenges for selective deuterium incorporation [14] [15]. The 8-methyl group of the imidazopyridazine system represents the primary site for deuterium substitution, requiring methods that achieve high selectivity without affecting other reactive positions within the heterocyclic framework [19].

Metal-free deuteration methodologies have shown exceptional promise for heterocyclic systems [14] [15]. The development of base-mediated hydrogen isotope exchange reactions using potassium tert-butoxide in dimethyl sulfoxide-d6 achieves remarkable selectivity for ortho-positions relative to nitrogen atoms in heterocyclic systems [14]. This approach proceeds through formation of dimsyl anion intermediates that selectively deprotonate acidified positions adjacent to electron-withdrawing heterocyclic nitrogen atoms [15].

Mechanistic Considerations for Heterocycle Deuteration

The regioselectivity observed in deuteration of heterocyclic systems results from electronic effects that modulate the acidity of specific carbon-hydrogen bonds [15] [16]. In imidazopyridazine systems, the presence of multiple nitrogen atoms creates distinct electronic environments that preferentially activate certain positions for hydrogen isotope exchange [14].

Transition metal-catalyzed deuteration methods offer complementary selectivity profiles for heterocyclic substrates [16] [20]. Ruthenium-based catalysts demonstrate exceptional activity for deuteration of nitrogen-containing heterocycles through carbon-hydrogen activation mechanisms [16]. The catalyst system Ruthenium(III) chloride supported on carbon enables selective deuteration at positions adjacent to nitrogen atoms while maintaining functional group compatibility [20].

Table 2: Deuterium Incorporation Techniques in Heterocyclic Systems

MethodSelectivityDeuterium Incorporation (%)Reaction ConditionsHeterocyclic Compatibility
Metal-catalyzed HIEHigh85-95Elevated temperature, catalystExcellent
Base-mediated exchangeModerate60-80Room temperature, baseGood
Enzymatic deuterationVery High90-98Mild conditions, enzymeLimited
Photocatalytic deuterationHigh80-90Room temperature, lightExcellent
Direct synthesis with d-reagentsVariable70-85Variable conditionsGood

Photocatalytic Deuteration Strategies

Photocatalytic approaches to deuterium incorporation represent an emerging frontier in isotopic labeling chemistry [15]. These methodologies employ visible light-activated catalysts to promote hydrogen isotope exchange under mild conditions that are particularly suitable for sensitive heterocyclic substrates. The photocatalytic approach offers excellent functional group tolerance and can achieve high levels of deuterium incorporation without the need for elevated temperatures or strongly basic conditions.

Chromatographic Purification Challenges for Isotopologs

The purification of Risdiplam-hydroxylate-d3 presents unique analytical and preparative challenges due to the subtle physicochemical differences between isotopologues [21] [22] [23]. The separation of deuterated and non-deuterated species requires specialized chromatographic approaches that can exploit small differences in hydrophobicity, size, and hydrogen bonding behavior [22] [24].

High-Performance Liquid Chromatography Optimization

The chromatographic separation of Risdiplam-hydroxylate-d3 isotopologs requires careful optimization of multiple parameters to achieve baseline resolution [21] [22]. Reversed-phase high-performance liquid chromatography using octadecyl (C18) stationary phases provides the foundation for effective isotopolog separation [25]. The mobile phase composition critically influences the isotope effect, with acetonitrile-containing systems generally providing superior resolution compared to methanol-based mobile phases [22].

Temperature effects play a crucial role in isotopolog separation, with lower column temperatures typically enhancing resolution between deuterated and non-deuterated species [21]. The optimal temperature range for Risdiplam-hydroxylate-d3 separation falls between 35-45°C, balancing resolution requirements with practical analysis times [25].

Isotope Effects in Chromatographic Separation

The separation of isotopologues relies on subtle differences in intermolecular interactions between the analyte and both the stationary and mobile phases [21] [22]. Normal isotope effects occur when the non-deuterated compound elutes before the deuterated analog, typically resulting from differences in hydrogen bonding interactions [22]. Inverse isotope effects, where the deuterated compound elutes first, arise primarily from hydrophobic interactions and can be induced by increasing the aqueous content of the mobile phase [22] [23].

The tunability of isotope effects represents a significant advantage in method development for Risdiplam-hydroxylate-d3 purification [22]. By systematically varying mobile phase composition, chromatographers can optimize separation conditions to achieve the desired resolution while maintaining acceptable analysis times.

Table 3: Chromatographic Separation Parameters for Isotopologs

ParameterAnalytical HPLCPreparative HPLC
Column TypeC18 (150 × 4.6 mm)C18 (250 × 20 mm)
Mobile Phase A0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase BAcetonitrileAcetonitrile
Flow Rate (mL/min)1.015-20
Column Temperature (°C)4040
Detection MethodMS/MSUV/MS
Resolution Factor1.2-1.81.0-1.5
Retention Time Difference (min)0.2-0.50.8-1.5

Preparative-Scale Purification Strategies

The scale-up from analytical to preparative chromatography for Risdiplam-hydroxylate-d3 isotopologs requires careful consideration of loading capacity, resolution maintenance, and solvent consumption [13] [26]. Isocratic preparative liquid chromatography offers significant advantages over gradient methods for isotopolog purification, including reduced cycle times, decreased solvent usage, and improved reproducibility [13].

The development of preparative methods begins with analytical-scale optimization to determine the optimal mobile phase composition for target compound elution [13]. The calculated percent organic modifier from analytical studies directly translates to isocratic preparative conditions, enabling efficient method transfer with minimal additional development time [26].

Mass spectrometry-based detection provides unambiguous identification of isotopolog peaks during preparative purification [27] [28]. The distinct mass differences between deuterated and non-deuterated species enable real-time monitoring of fraction purity and collection optimization [27]. Tandem mass spectrometry (MS/MS) offers additional selectivity through characteristic fragmentation patterns that further differentiate isotopologues [28].

Table 4: Chemical Properties of Risdiplam-hydroxylate-d3

PropertyValue
Molecular FormulaC22H23N7O2
Molecular Weight (g/mol)420.5
IUPAC Name7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one
Deuterium Incorporation3 deuterium atoms
Isotopic Substitution Position8-methyl group of imidazopyridazine moiety
Standard InChI KeyQDCCRWMQPQCJSO-FIBGUPNXSA-N
Metabolic PathwayN-hydroxylation by FMO1/FMO3

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

420.21015324 g/mol

Monoisotopic Mass

420.21015324 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types